2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile
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Overview
Description
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C15H16N2O It is a derivative of benzonitrile, featuring a morpholine ring and a pyrrole ring attached to the benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-(1H-pyrrol-1-yl)benzonitrile with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyrrole groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: New compounds with different substituents replacing the morpholine or pyrrole groups.
Scientific Research Applications
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Morpholino-5-(1H-pyrrol-1-yl)benzamide: Contains an amide group in place of the nitrile group.
2-Morpholino-5-(1H-pyrrol-1-yl)benzaldehyde: Features an aldehyde group instead of the nitrile group.
Uniqueness
2-Morpholino-5-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both morpholine and pyrrole rings attached to a benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15N3O |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-pyrrol-1-ylbenzonitrile |
InChI |
InChI=1S/C15H15N3O/c16-12-13-11-14(17-5-1-2-6-17)3-4-15(13)18-7-9-19-10-8-18/h1-6,11H,7-10H2 |
InChI Key |
YRROIZJQPXYADD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C#N |
Origin of Product |
United States |
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